molecular formula C8H4Cl3N3 B13672542 2,6,7-Trichloroquinazolin-4-amine

2,6,7-Trichloroquinazolin-4-amine

Cat. No.: B13672542
M. Wt: 248.5 g/mol
InChI Key: YZLNMCYVMUHOSJ-UHFFFAOYSA-N
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Description

2,6,7-Trichloroquinazolin-4-amine is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is characterized by the presence of three chlorine atoms at positions 2, 6, and 7, and an amino group at position 4 on the quinazoline ring. Quinazoline derivatives have been widely studied for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trichloroquinazolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6,7-trichloroaniline with formamide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trichloroquinazolin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the quinazoline ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The amino group at position 4 can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinazoline derivatives, while oxidation or reduction can lead to different oxidation states of the compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: The compound has been investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Quinazoline derivatives, including 2,6,7-Trichloroquinazolin-4-amine, have shown promise as therapeutic agents for treating various diseases such as cancer, bacterial infections, and inflammatory disorders.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 2,6,7-Trichloroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2,6,7-Trichloroquinazolin-4-amine can be compared with other quinazoline derivatives to highlight its uniqueness:

    Similar Compounds: Examples include 2-chloro-6,7-dimethoxyquinazoline, 4-amino-2-chloroquinazoline, and 2,4-diaminoquinazoline.

    Uniqueness: The presence of three chlorine atoms at specific positions on the quinazoline ring distinguishes this compound from other derivatives. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C8H4Cl3N3

Molecular Weight

248.5 g/mol

IUPAC Name

2,6,7-trichloroquinazolin-4-amine

InChI

InChI=1S/C8H4Cl3N3/c9-4-1-3-6(2-5(4)10)13-8(11)14-7(3)12/h1-2H,(H2,12,13,14)

InChI Key

YZLNMCYVMUHOSJ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)N=C(N=C2N)Cl

Origin of Product

United States

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